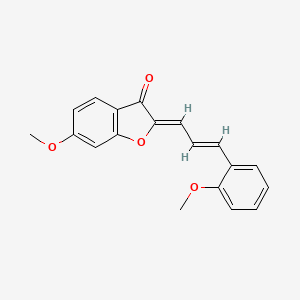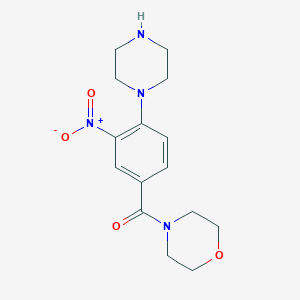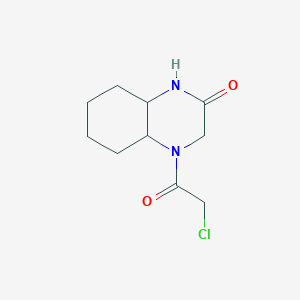
N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide, also known as PFT-α, is a small molecule inhibitor of the p53 tumor suppressor pathway. It has been shown to have potential therapeutic applications in cancer treatment.
Mechanism of Action
N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα acts as an inhibitor of the p53 pathway by binding to the transcriptional co-activator p300/CBP. This prevents the activation of p53-dependent genes, which are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα has been shown to have a variety of effects on cellular metabolism and signaling pathways. It has been reported to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. It has also been shown to inhibit the activity of several kinases, including AKT and ERK.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα is its specificity for the p53 pathway, which makes it a useful tool for studying the role of this pathway in various cellular processes. However, its potency and efficacy can vary depending on the cell type and experimental conditions. Additionally, its effects may be influenced by the presence of other signaling pathways and cellular stressors.
Future Directions
There are several potential avenues for future research on N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα. One area of interest is the development of more potent and selective inhibitors of the p53 pathway. Another area of focus is the identification of biomarkers that can predict response to N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα treatment in cancer patients. Finally, there is a need for further investigation of the molecular mechanisms underlying the effects of N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα on cellular metabolism and signaling.
Synthesis Methods
The synthesis of N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα involves several steps, including the preparation of the tetrahydrofuran-3-yl and diazepane-1-carboxamide moieties, followed by their coupling with the phenoxyethyl group. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of various types of tumors. It has also been investigated in other disease models, such as ischemia-reperfusion injury, where it has demonstrated neuroprotective effects.
properties
IUPAC Name |
4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-18(19-8-14-24-17-5-2-1-3-6-17)21-10-4-9-20(11-12-21)16-7-13-23-15-16/h1-3,5-6,16H,4,7-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLXUYUAUYZODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCCOC2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2970290.png)
![N-{pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-yl}prop-2-enamide](/img/structure/B2970291.png)


![1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2970301.png)
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(propane-2-sulfonyl)propanamide](/img/structure/B2970303.png)
![N-(3-acetylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2970305.png)

![N-(4-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970307.png)
![3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970308.png)
![7-Ethynyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2970309.png)

![5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine](/img/structure/B2970312.png)